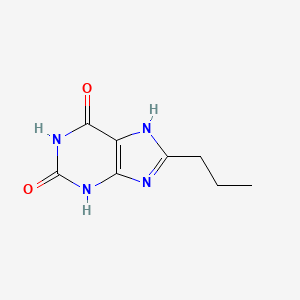

8-Propyl-3,7-dihydropurine-2,6-dione

Description

Propriétés

IUPAC Name |

8-propyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-2-3-4-9-5-6(10-4)11-8(14)12-7(5)13/h2-3H2,1H3,(H3,9,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDHQVXKYCLMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1)C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484960 | |

| Record name | 8-propyl-3,7-dihydropurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61033-11-2 | |

| Record name | 8-propyl-3,7-dihydropurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

8-propylxanthine vs 8-cycloalkylxanthine potency comparison

For drug development professionals, this structure-activity relationship underscores a key design principle for targeting the A1 receptor. Future research may explore even more complex polycycloalkyl substituents or other bioisosteres at the 8-position to further refine selectivity profiles and improve pharmacokinetic properties for therapeutic applications. [6][18]

References

-

Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Journal of Medicinal Chemistry. Available at: [Link]

-

Gallo-Rodriguez, C., Ji, X. D., Melman, N., & Jacobson, K. A. (1995). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Orjales, A., Labeaga, L., & Berisa, A. (1995). Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists. Archiv der Pharmazie. Available at: [Link]

-

Jacobson, K. A., Shi, D., Gallo-Rodriguez, C., Manning Jr, M., Müller, C., Daly, J. W., ... & Pfleiderer, W. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules. Available at: [Link]

-

Jacobson, K. A., Shi, D., Gallo-Rodriguez, C., Manning, M., Jr, Müller, C., Daly, J. W., Neumeyer, J. L., Kiriasis, L., & Pfleiderer, W. (1993). Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Kiesman, W. F., Zhao, J., Conlon, K. M., Dowling, J. E., He, J., Hynes, J., ... & Thompson, D. M. (2006). Potent and orally bioavailable 8-bicyclo[2.2.2]octylxanthines as adenosine A1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

-

Shimada, J., Suzuki, F., Nonaka, H., & Ishii, A. (1992). 8-Polycycloalkyl-1,3-dipropylxanthines as potent and selective antagonists for A1-adenosine receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

-

van der Doelen, R. H., van der Es, D., Heitman, L. H., & IJzerman, A. P. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry. Available at: [Link]

-

Krystofova, O., & Spilovska, K. (2017). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. Available at: [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]

-

Kiesman, W. F., et al. (2006). Potent and orally bioavailable 8-bicyclo[2.2.2]octylxanthines as adenosine A1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology. Available at: [Link]

-

Williams, M. (1990). Radioligand Binding Assays for Adenosine Receptors. In Adenosine and Adenosine Receptors. Humana Press. Available at: [Link]

-

Jacobson, K. A., Kirk, K. L., Daly, J. W., Jonzon, B., Li, Y. O., & Fredholm, B. B. (1985). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Acta physiologica Scandinavica. Available at: [Link]

-

Gao, Z., Li, B. S., & Belardinelli, L. (1995). Binding of A1 adenosine receptor ligand [3H]8-cyclopentyl-1,3-dipropylxanthine in coronary smooth muscle. Circulation research. Available at: [Link]

-

Cunha, R. A., Sebastião, A. M., & Ribeiro, J. A. (1990). 1,3,8- and 1,3,7-substituted xanthines: relative potency as adenosine receptor antagonists at the frog neuromuscular junction. British Journal of Pharmacology. Available at: [Link]

-

Bussmann, M., Keuerle, F., & Müller, C. E. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. Available at: [Link]

-

Dias, R. B., Rombo, D. M., Ribeiro, J. A., & Sebastião, A. M. (2013). The Combined Inhibitory Effect of the Adenosine A1 and Cannabinoid CB1 Receptors on cAMP Accumulation in the Hippocampus Is Additive and Independent of A1 Receptor Desensitization. Journal of Caffeine Research. Available at: [Link]

-

Alexander, S. P., & Hill, S. J. (1994). The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations. British journal of pharmacology. Available at: [Link]

-

Takeda, M., Kihara, M., & Imai, M. (1996). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. Kidney international. Available at: [Link]

-

Bussmann, M., Keuerle, F., & Müller, C. E. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. Available at: [Link]

Sources

- 1. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Polycycloalkyl-1,3-dipropylxanthines as potent and selective antagonists for A1-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,8- and 1,3,7-substituted xanthines: relative potency as adenosine receptor antagonists at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. biorxiv.org [biorxiv.org]

- 15. The Combined Inhibitory Effect of the Adenosine A1 and Cannabinoid CB1 Receptors on cAMP Accumulation in the Hippocampus Is Additive and Independent of A1 Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Central Role of Phosphodiesterases in Signal Transduction

An In-Depth Technical Guide to the Phosphodiesterase Inhibition Profile of 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)

In the intricate landscape of intracellular signaling, cyclic nucleotides—namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)—function as critical second messengers. Their concentrations are meticulously regulated to control a vast array of physiological processes, from cardiac function and smooth muscle relaxation to inflammation and neurotransmission.[1] The synthesis of these molecules is governed by adenylyl and guanylyl cyclases, while their degradation is exclusively catalyzed by a superfamily of enzymes known as phosphodiesterases (PDEs).[2]

The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), which are further diversified by numerous isoforms and splice variants.[2] These families exhibit different specificities for cAMP or cGMP, possess unique regulatory domains, and show distinct tissue distribution, allowing for compartmentalized and fine-tuned regulation of cyclic nucleotide signaling.[2] This diversity makes PDEs attractive therapeutic targets. By selectively inhibiting a specific PDE family, it is possible to elevate cyclic nucleotide levels in a targeted manner, offering therapeutic benefits for a wide range of diseases, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and various cardiovascular and neurological disorders.[3]

Xanthine derivatives, such as caffeine and theophylline, were among the first identified PDE inhibitors.[2][3] While effective, these classical xanthines are non-selective, leading to a broad spectrum of physiological effects. This has driven the development of synthetic xanthine analogs with improved potency and selectivity for specific PDE isozymes or other related targets like adenosine receptors.[2] This guide provides a detailed examination of the PDE inhibition profile of a key synthetic xanthine derivative, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), outlines a robust experimental protocol for its characterization, and discusses the implications of its activity profile.

The Target Molecule: 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)

1,3-Dipropyl-8-cyclopentylxanthine, commonly known as DPCPX, is a well-characterized xanthine derivative. It is primarily recognized in the scientific community as a potent and highly selective antagonist of the A1 adenosine receptor.[4][5] Its affinity for the A1 receptor is in the low nanomolar to picomolar range, with over 700-fold selectivity against the A2 adenosine receptor.[4] While its primary pharmacological identity is linked to adenosine receptor blockade, its xanthine core structure necessitates a thorough evaluation of its activity as a phosphodiesterase inhibitor to fully understand its biological effects.[6] The pharmacological actions of many methylxanthines are indeed attributed to a combination of adenosine receptor blockade and PDE inhibition.[6]

Quantitative Inhibition Profile of DPCPX and Related Xanthines

The characterization of a compound's PDE inhibition profile requires determining its potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), against a panel of PDE isozymes.

Available data indicates that DPCPX is a comparatively modest PDE inhibitor, especially when contrasted with its high affinity for the A1 adenosine receptor. Its most notable PDE activity is against the cAMP-specific PDE4 family. However, other studies have found it does not significantly inhibit the soluble cAMP-PDE activity found in human platelets (predominantly PDE3) even at high concentrations.[4][7][8] This suggests a degree of selectivity, albeit with much lower potency than its adenosine receptor antagonism.

For context, the table below summarizes the known PDE inhibitory activity of DPCPX alongside other relevant xanthine derivatives.

| Compound | PDE Family | Substrate | IC50 Value | Source |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | PDE4 | cAMP | ~10 µM | [6] |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | Soluble Platelet cAMP-PDE (e.g., PDE3) | cAMP | No significant inhibition at high concentrations | [4][8] |

| Propentofylline | PDE2 (cGMP-stimulated) | cAMP | 20 µM | [9] |

| Other Xanthine Derivatives (General) | PDE3 / PDE4 | cAMP | Modest inhibition (in the 100 µM range) | [9] |

| 3-Isobutyl-1-methylxanthine (IBMX) | Non-selective | cAMP/cGMP | ~7 µM (tracheal relaxation assay) | [10] |

This data underscores that while DPCPX does interact with PDE4, its potency is in the micromolar range, orders of magnitude weaker than its sub-nanomolar affinity for the A1 adenosine receptor.

Mechanism of Action: Modulating Cyclic Nucleotide Signaling

PDE inhibitors act by competitively binding to the catalytic site of the enzyme, mimicking the purine ring of the endogenous cAMP or cGMP substrates.[3] By blocking substrate access, the inhibitor prevents the hydrolysis of the cyclic nucleotide to its inactive 5'-monophosphate form. This leads to an accumulation of intracellular cAMP or cGMP, amplifying the downstream signaling cascades initiated by G-protein coupled receptors (GPCRs) and other stimuli.

The following diagram illustrates the central role of PDEs in the cAMP and cGMP signaling pathways and the mechanism of xanthine inhibition.

Caption: Cyclic Nucleotide Signaling and PDE Inhibition.

Experimental Protocol: Determining PDE Inhibition Profile via Fluorescence Polarization

To reliably determine the inhibitory profile of a compound like DPCPX, a robust and high-throughput assay is required. The Fluorescence Polarization (FP) assay is a modern, homogeneous method well-suited for this purpose.[11][12] It avoids the use of radioisotopes and offers a simple mix-and-read format.[13]

Causality and Self-Validation: The choice of the FP assay is deliberate. Its principle relies on a direct physical measurement—the change in rotational speed of a fluorescently labeled substrate upon enzymatic cleavage and binding to a large nanoparticle.[14] This provides a direct readout of enzymatic activity. The protocol is self-validating through the inclusion of key controls: a "no enzyme" control to define the baseline (low polarization), a "no inhibitor" control to define 100% enzyme activity (high polarization), and a reference inhibitor (e.g., Rolipram for PDE4) to confirm the assay is performing as expected.

Principle of the Fluorescence Polarization PDE Assay

A small, fluorescently labeled cyclic nucleotide (e.g., cAMP-FAM) tumbles rapidly in solution, resulting in low fluorescence polarization. When a PDE enzyme hydrolyzes the substrate to its linear monophosphate form (AMP-FAM), this product is captured by a large, specific binding agent. The resulting large complex tumbles much more slowly, leading to a significant increase in the measured fluorescence polarization.[14][15] An inhibitor prevents this conversion, keeping the polarization signal low.

Materials and Reagents

-

Test Compound: 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX), dissolved in DMSO to create a 10 mM stock solution.

-

PDE Enzymes: Purified, recombinant human PDE isozymes (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, etc.).

-

Assay Buffer: (e.g., 1x HBSS, 25 mM HEPES, pH 7.4, 0.1% BSA). Buffer composition is critical to ensure optimal enzyme activity and stability.

-

Fluorescent Substrate: Fluorescein-labeled cAMP or cGMP (e.g., FAM-cAMP), at a concentration near the Km of the target enzyme.

-

Binding Agent: Specific nanoparticle or antibody that binds the hydrolyzed 5'-monophosphate product.

-

Reference Inhibitor: Known selective inhibitor for each PDE family (e.g., Rolipram for PDE4, Sildenafil for PDE5).

-

Microplates: Low-volume, black, 384-well microplates to minimize background fluorescence and conserve reagents.

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization, with appropriate excitation and emission filters (e.g., λex = 470 nm, λem = 528 nm).[14]

Step-by-Step Methodology

The following workflow outlines the process for determining the IC50 of DPCPX against a single PDE isozyme.

Caption: Experimental Workflow for PDE Inhibition Assay.

-

Compound Preparation: Prepare a serial dilution of the DPCPX stock solution. First, perform a dilution series in pure DMSO. Subsequently, dilute these samples into the Assay Buffer to the desired final concentrations. This two-step dilution minimizes the final DMSO concentration in the assay well (typically ≤1%), which is crucial to prevent solvent effects on enzyme activity.

-

Assay Plate Setup: In a 384-well plate, add 5 µL of Assay Buffer to all wells.

-

Add Test Compound: Add 5 µL of the diluted DPCPX solutions to the sample wells. To control wells, add 5 µL of Assay Buffer (for 100% activity) or 5 µL of the reference inhibitor.

-

Add Enzyme: Add 5 µL of the diluted PDE enzyme solution to all wells except the "no enzyme" (background) controls. For these background wells, add 5 µL of Assay Buffer instead.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

-

Initiate Reaction: Add 5 µL of the fluorescent substrate (FAM-cAMP or FAM-cGMP) to all wells to initiate the enzymatic reaction. The final volume is now 20 µL.

-

Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light. The duration should be optimized to ensure the reaction is in the linear range (typically <30% substrate conversion).

-

Stop and Detect: Add 10 µL of the Binding Agent solution to all wells. This simultaneously stops the enzymatic reaction and begins the detection phase.

-

Binding Incubation: Incubate for 30 minutes at room temperature to allow the hydrolyzed substrate to bind completely to the detection agent.

-

Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis:

-

Subtract the average "no enzyme" background signal from all other readings.

-

Calculate the percent inhibition for each DPCPX concentration using the formula: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)])

-

Plot the percent inhibition against the logarithm of the DPCPX concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

The analysis of 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) reveals a pharmacological profile dominated by high-affinity antagonism of the A1 adenosine receptor. While it possesses a xanthine core, a structure classically associated with PDE inhibition, its activity against this enzyme superfamily is modest and selective. The primary interaction appears to be with PDE4, with an IC50 value in the micromolar range, indicating significantly lower potency compared to its effects on adenosine receptors.[6] For drug development professionals, this profile suggests that at therapeutic concentrations relevant to A1 receptor blockade, the direct effects of DPCPX from PDE inhibition are likely to be minimal. However, this secondary activity should not be entirely dismissed, as it could contribute to the compound's overall cellular or in vivo effects, particularly at higher concentrations.

This technical guide provides the foundational understanding and a robust, field-proven protocol for characterizing such compounds. Future research should aim to profile DPCPX and other novel xanthine derivatives against a comprehensive panel of all 11 PDE families to create a complete selectivity map. Such data is invaluable for building precise structure-activity relationships and for designing next-generation compounds with tailored selectivity for either adenosine receptors or specific PDE isozymes, thereby minimizing off-target effects and maximizing therapeutic potential.

References

- BenchChem. (2025).

- BPS Bioscience. (2024). PDE4A Isoform 4 Assay Kit. BPS Bioscience.

- BPS Bioscience. (2024). PDE10A Assay Kit. BPS Bioscience.

- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.

- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) a selective high affinity antagonist radioligand for A1 adenosine receptors.

- Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Biochemical pharmacology, 45(4), 847–851.

- Creative Biolabs. (n.d.). PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization.

- Molecular Devices. (n.d.).

- Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) — a selective high affinity antagonist radioligand for A1 adenosine receptors.

- BenchChem. (2025).

- Meskini, N., Némoz, G., Okyayuz-Baklouti, I., Lagarde, M., & Prigent, A. F. (1994). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Biochemical pharmacology, 47(5), 781–788.

- Cote, R. H. (2009). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in molecular biology (Clifton, N.J.), 582, 37–51.

- Keravis, T., & Lugnier, C. (2012). Phosphodiesterase Methods and Protocols.

- Promega Corporation. (n.d.). PDE-Glo™ Phosphodiesterase Assay Technical Bulletin #TB353. Promega.

- Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (200), 75–101.

- Daly, J. W., Padgett, W., & Shamim, M. T. (1988). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Journal of medicinal chemistry, 31(4), 709–716.

- Abcam. (2022). ab139460 PDE Activity Assay Kit (Colorimetric). Abcam.

- Daly, J. W. (2000). Alkylxanthines as research tools. Journal of the autonomic nervous system, 81(1-3), 44–52.

- Vedantam, S., Gorshkov, K., & Sfakianos, J. (2018). Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. International journal of molecular sciences, 19(11), 3362.

- Jarvis, M. F., Jackson, R. H., & Williams, M. (1986). 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) inhibition of [3H]N-ethylcarboxamidoadenosine (NECA) binding allows the visualization of putative non-A1 adenosine receptors. Brain research, 368(2), 394–398.

- Trivedi, B. K., Bridges, A. J., Patt, W. C., Priebe, S. R., & Bruns, R. F. (1989). Structure-activity relationships of 8-cycloalkyl-1,3-dipropylxanthines as antagonists of adenosine receptors. Journal of medicinal chemistry, 32(1), 8–11.

- Guo, D., et al. (2020). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 187, 111964.

- Daly, J. W., Padgett, W. L., & Shamim, M. T. (1990). Activities of caffeine, theophylline, and enprofylline analogs as tracheal relaxants. Biochemical pharmacology, 39(12), 1969–1976.

- Sigma-Aldrich. (n.d.). 8-Cyclopentyl-1,3-dipropylxanthine solid. Sigma-Aldrich.

- Klabunde, R. E. (n.d.). Phosphodiesterase Inhibitors. CV Pharmacology.

- Basit, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11638.

Sources

- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 2. Alkylxanthines as research tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of 8-cycloalkyl-1,3-dipropylxanthines as antagonists of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activities of caffeine, theophylline, and enprofylline analogs as tracheal relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on the Synthesis and Bioactivity of 8-Alkylxanthines

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Xanthine Scaffold

Xanthine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with profound pharmacological effects.[1][2] These purine alkaloids, including the well-known caffeine and theophylline, are integral components of daily life, found in beverages like coffee and tea.[2][3] Their diverse biological activities stem from their ability to interact with various physiological targets, most notably as antagonists of adenosine receptors and inhibitors of phosphodiesterases.[1][4]

The xanthine core, a 3,7-dihydro-1H-purine-2,6-dione, offers multiple sites for chemical modification, with the C-8 position being a particularly fruitful avenue for derivatization.[5][6] Substitution at this position has been a key strategy in developing potent and selective ligands for various pharmacological targets.[7][8] This guide will provide a comprehensive overview of the synthesis and bioactivity of 8-alkylxanthines, a class of compounds that has garnered significant attention for its therapeutic potential.

Part 1: Core Synthetic Strategies for 8-Alkylxanthines

The synthesis of 8-alkylxanthines typically involves the construction of the imidazole ring onto a pre-existing pyrimidine core, specifically a 5,6-diaminouracil derivative.[1][9] This key intermediate is often prepared from substituted ureas and cyanoacetic acid.[1] Several methods have been developed to effect the final ring closure to form the xanthine scaffold.

Classical Synthetic Routes

One of the most common and versatile methods for synthesizing 8-substituted xanthines is the Traube purine synthesis. The general workflow involves:

-

Preparation of 6-aminouracil derivatives: This is often achieved by condensing a substituted urea with cyanoacetic acid in the presence of acetic anhydride, followed by alkali-induced ring closure.[1]

-

Nitrosation and Reduction: The 6-aminouracil is then nitrosated at the 5-position, followed by reduction to yield the crucial 5,6-diaminouracil intermediate.[1][9]

-

Condensation and Cyclization: The 5,6-diaminouracil is then condensed with a carboxylic acid or its derivative (e.g., aldehyde followed by oxidative cyclization) to introduce the 8-substituent and form the imidazole ring.[1][9]

For instance, 1,3,8-trisubstituted xanthines can be synthesized by condensing 1,3-dialkyl-5,6-diaminouracil with various aldehydes to form an imine, which then undergoes oxidative cyclization.[1] Alternatively, reaction with a carboxylic acid can form an amide, followed by cyclization under basic conditions or by direct melting.[1]

A variety of reagents can be employed for the cyclization step. Thionyl chloride has been used to facilitate the oxidative cyclization of benzylidene derivatives formed from the reaction of 5,6-diamino-1,3-dimethyluracil with substituted aldehydes.[9]

Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. The cyclization step to form the purine ring from a uracil precursor can be significantly improved by applying microwave irradiation.[7] This method has been successfully used for the synthesis of 8-substituted xanthine derivatives and related fused purinediones, in some cases enabling reactions that were not feasible under thermal conditions.[7] For example, a one-step synthesis of 8-substituted xanthines has been reported through the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation.[10]

Caption: General Synthetic Workflow for 8-Alkylxanthines.

Part 2: Bioactivity and Structure-Activity Relationships

8-Alkylxanthines exhibit a wide range of biological activities, with their primary mechanism of action often involving the antagonism of adenosine receptors.[1][11] Adenosine is a ubiquitous signaling molecule that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3.[11][12] By blocking these receptors, 8-alkylxanthines can modulate various physiological processes, including neurotransmission, inflammation, and cardiovascular function.[1][4]

Adenosine Receptor Antagonism

The nature of the substituent at the 8-position, as well as substitutions at the 1-, 3-, and 7-positions of the xanthine ring, profoundly influences the potency and selectivity of these compounds for the different adenosine receptor subtypes.[13][14]

-

A1 Adenosine Receptors: 8-substituted xanthines have been extensively studied as A1 adenosine receptor antagonists.[13][15] For example, 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) is a highly potent and selective A1 antagonist.[11] Generally, bulky lipophilic groups at the 8-position tend to favor A1 receptor affinity.[16]

-

A2A Adenosine Receptors: The introduction of specific substituents at the 8-position has led to the development of potent and selective A2A adenosine receptor antagonists.[7][14] 8-Styrylxanthines, for instance, have shown high A2A selectivity, with compounds like istradefylline (KW-6002) being investigated for the treatment of Parkinson's disease.[7][12] The substitution pattern on the phenyl ring of the styryl moiety is crucial for A2A affinity and selectivity.[12][14] 8-Cycloalkyl substituents can also markedly increase activity at A2 receptors, particularly in caffeine and 1,3-dipropyl-7-methylxanthine derivatives.[16]

-

A2B Adenosine Receptors: Some 8-heterocyclyl-xanthine derivatives have been identified as potent and selective A2B adenosine receptor antagonists, with potential applications in treating asthma and other inflammatory diseases.[8]

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR findings for 8-alkylxanthine derivatives as adenosine receptor antagonists:

| Position | Substituent Effect | Receptor Selectivity Impact | Reference |

| 8 | Bulky, lipophilic groups (e.g., phenyl, cycloalkyl) generally increase potency. | Can confer selectivity for A1 or A2A receptors depending on the specific group. | [11][13][16] |

| 8 | Styryl groups with specific phenyl substitutions favor A2A selectivity. | High A2A selectivity. | [12][14] |

| 1 & 3 | Alkyl groups (e.g., methyl, propyl) influence potency and selectivity. | 1,3-Dimethylxanthine derivatives tend to be more A2-selective. | [12][14] |

| 7 | Small hydrophobic substituents are tolerated. | 7-Methyl analogues can be more A2-selective than 7-H analogues. | [12][14] |

graph "Adenosine_Receptor_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Alkylxanthine" [label="8-Alkylxanthine", fillcolor="#EA4335"]; "Adenosine_Receptor" [label="Adenosine Receptor\n(e.g., A2A)", fillcolor="#4285F4"]; "G_Protein" [label="G-Protein", fillcolor="#4285F4"]; "Adenylate_Cyclase" [label="Adenylate Cyclase", fillcolor="#4285F4"]; "ATP" [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "cAMP" [label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "PKA" [label="Protein Kinase A\n(PKA)", fillcolor="#34A853"]; "Cellular_Response" [label="Cellular Response\n(e.g., decreased inflammation)", fillcolor="#34A853"];

"Alkylxanthine" -> "Adenosine_Receptor" [label="Antagonism", style=dashed, arrowhead=tee]; "Adenosine_Receptor" -> "G_Protein" [label="Activation"]; "G_Protein" -> "Adenylate_Cyclase" [label="Stimulation"]; "Adenylate_Cyclase" -> "cAMP" [label="Conversion"]; "ATP" -> "Adenylate_Cyclase"; "cAMP" -> "PKA" [label="Activation"]; "PKA" -> "Cellular_Response" [label="Phosphorylation\nof target proteins"]; }

Caption: Simplified Adenosine Receptor Signaling Pathway.

Other Bioactivities

Beyond adenosine receptor antagonism, 8-alkylxanthines have been investigated for other therapeutic applications:

-

Anti-inflammatory and Immunomodulatory Effects: Theophylline, a well-known xanthine derivative, possesses anti-inflammatory and immunomodulatory properties, which contribute to its efficacy in treating asthma.[17]

-

Anticancer Activity: Some xanthine derivatives have been reported to exhibit antiproliferative activity and induce apoptosis in cancer cell lines.[17]

-

Phosphodiesterase (PDE) Inhibition: Xanthines are known inhibitors of phosphodiesterases, enzymes that break down cyclic AMP (cAMP) and cyclic GMP (cGMP).[4] This inhibition leads to increased intracellular levels of these second messengers, resulting in effects such as bronchodilation.[4][18] The length of the alkyl chain at the N3 position can influence the PDE inhibitory activity.[19]

Part 3: Experimental Protocols

Representative Synthesis of an 8-Phenylxanthine Derivative

This protocol is a generalized procedure based on common synthetic strategies.[1][9]

Step 1: Synthesis of 1,3-Dimethyl-5,6-diaminouracil

-

Condense N,N'-dimethylurea with cyanoacetic acid in acetic anhydride to form the corresponding cyanoacetylurea.

-

Treat the crude product with an aqueous solution of sodium hydroxide to effect ring closure and form 6-amino-1,3-dimethyluracil.

-

Perform nitrosation at the 5-position using sodium nitrite in an acidic medium.

-

Reduce the nitroso group to an amino group using a suitable reducing agent like sodium dithionite to yield 1,3-dimethyl-5,6-diaminouracil.

Step 2: Synthesis of 8-(p-substituted-phenyl)-1,3-dimethylxanthine

-

Dissolve 1,3-dimethyl-5,6-diaminouracil in a suitable solvent such as dimethylformamide (DMF).

-

Add an equimolar amount of a p-substituted benzaldehyde.

-

Heat the reaction mixture to form the corresponding Schiff base (imine).

-

Effect ring closure and oxidation to the xanthine by either refluxing with a mild oxidizing agent or by heating in the presence of an acid or base catalyst, or by using microwave irradiation.

-

Isolate and purify the final 8-phenylxanthine derivative by crystallization or column chromatography.

In Vitro Bioactivity Assay: Radioligand Binding to Adenosine Receptors

This protocol outlines a general procedure for assessing the affinity of 8-alkylxanthines for adenosine receptors.[13][15]

Materials:

-

Membrane preparations from cells expressing the desired adenosine receptor subtype (e.g., rat brain membranes for A1 receptors).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1 receptors).

-

Test compounds (8-alkylxanthine derivatives).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a series of tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

-

Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

8-Alkylxanthines represent a versatile and pharmacologically significant class of compounds. The strategic modification of the xanthine scaffold, particularly at the 8-position, has yielded a rich pipeline of molecules with diverse biological activities. Their primary role as adenosine receptor antagonists has led to the development of potent and selective ligands with therapeutic potential in a range of disorders, from neurodegenerative diseases to inflammatory conditions. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the discovery of new and improved 8-alkylxanthine-based therapeutics.

References

-

Daly, J. W., Padgett, W. L., & Shamim, M. T. (1988). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Biochemical pharmacology, 37(19), 3653–3661. [Link]

-

Klotz, K. N., & Volker, J. (2007). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Molecules, 12(5), 1085–1094. [Link]

-

Kaur, H., & Kumar, S. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438–7468. [Link]

-

El-Gazzar, A. R. B. A., & Hafez, H. N. (2014). Microwave-assisted reactions: Efficient and versatile one-step synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones under controlled microwave heating. ResearchGate. [Link]

-

Jacobson, K. A., Kiriasis, L., Barone, S., Med-ina, J., & Daly, J. W. (1989). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of medicinal chemistry, 32(8), 1873–1879. [Link]

-

Jacobson, K. A., Kiriasis, L., Barone, S., Med-ina, J., & Daly, J. W. (1989). Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of Medicinal Chemistry, 32(8), 1873-1879. [Link]

-

Kapri, A., Pant, S., Gupta, N., & Nain, S. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Pharmaceutical Chemistry Journal, 56(4), 461–474. [Link]

-

Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Journal of medicinal chemistry, 29(7), 1305–1308. [Link]

-

Phelps, M. E., & Harding, W. W. (2002). Preparation of 8-substituted xanthine CVT-124 precursor by late stage pyrimidine ring closure. Tetrahedron letters, 43(37), 6535–6538. [Link]

-

Ukena, D., Daly, J. W., Kirk, K. L., & Jacobson, K. A. (1986). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 332(3), 200–206. [Link]

-

Abdulrahman, M. A., et al. (2019). Synthesis of 8-(substituted)aryloxycaffeine (3a–m) from caffeine (1) via 8-bromocaffeine. ResearchGate. [Link]

-

Franchetti, P., Messini, L., Cappellacci, L., Grifantini, M., Lucacchini, A., Martini, C., & Senatore, G. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. Journal of medicinal chemistry, 37(18), 2970–2975. [Link]

-

Jacobson, K. A., & Gao, Z. G. (2006). Xanthines as adenosine receptor antagonists. Current topics in medicinal chemistry, 6(13), 1373–1390. [Link]

-

Bansal, R., Kumar, G., Gandhi, D., Yadav, R., Young, L., & Harvey, A. (2014). Synthesis of 8-(cyclopentyloxy)phenyl substituted xanthine derivatives as adenosine A2A ligands. European Journal of Medicinal Chemistry, 75, 327–335. [Link]

-

Oreate AI. (2026, January 21). The Chemistry of Caffeine: A Closer Look at Synthesis. Oreate AI Blog. [Link]

-

Strappaghetti, G., Corsano, S., Barbaro, R., Giannaccini, G., & Betti, L. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Bioorganic & medicinal chemistry, 9(3), 575–583. [Link]

-

SciSpace. (n.d.). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. SciSpace. [Link]

-

Ashihara, H., & Crozier, A. (2001). Caffeine and related purine alkaloids: Biosynthesis, catabolism, function and genetic engineering. Phytochemistry, 58(5), 643–651. [Link]

-

Nabavi, S. F., et al. (2019). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 24(16), 2997. [Link]

-

Yilmaz, B., & Yilmaz, B. (2023). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 737-746. [Link]

-

Spalluto, G., & Moro, S. (2007). Novel 8-heterocyclyl xanthine derivatives in drug development--an update. Expert opinion on drug discovery, 2(9), 1161–1183. [Link]

-

Wang, Y., et al. (2023). Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. Foods, 12(14), 2721. [Link]

-

Nabavi, S. F., et al. (2019). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 24(16), 2997. [Link]

-

Ishii, K., & Kase, H. (1988). Structure-activity relationship in N3-alkyl-xanthine derivatives. Japanese journal of pharmacology, 46(4), 373–378. [Link]

-

National Center for Biotechnology Information. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Singh, P., Kumar, V., & Kumar, A. (2018). Xanthine scaffold: scope and potential in drug development. Current pharmaceutical design, 24(35), 4153–4177. [Link]

-

Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

-

Drug Hunter. (2025, May 9). Bioisosteres Cheat Sheet. [Link]

-

Daly, J. W. (2000). Alkylxanthines as research tools. Journal of the autonomic nervous system, 81(1-3), 44–52. [Link]

-

Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

Cambridge MedChem Consulting. (n.d.). Bioisosteres. News. [Link]

-

ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. [Link]

-

StatPearls. (2023). Methylxanthines. StatPearls. [Link]

-

Pharmacy 180. (n.d.). Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects | Pharmacology. [Link]

-

Tintinalli's Emergency Medicine: A Comprehensive Study Guide, 8e. (n.d.). Methylxanthines and Nicotine. AccessMedicine. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 8-heterocyclyl xanthine derivatives in drug development - an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Structure-activity relationship in N3-alkyl-xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for 8-propylxanthine adenosine receptor binding assay

An In-Depth Guide to Characterizing 8-Propylxanthine and its Analogs at Human Adenosine Receptors using Radioligand Binding Assays

Abstract

This technical guide provides a comprehensive framework and detailed protocols for characterizing the binding affinity of 8-propylxanthine and related xanthine derivatives at the four human adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are critical regulators of physiology and represent important therapeutic targets. Xanthines, such as caffeine and theophylline, are the classical non-selective antagonists for these receptors. This document elucidates the principles of competitive radioligand binding assays, a robust method for determining the inhibition constant (Kᵢ) of unlabeled test compounds. We present subtype-specific protocols using validated radioligands and receptor preparations, explain the rationale behind key experimental parameters, and detail the data analysis required to derive accurate affinity constants. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development seeking to profile novel compounds at this important receptor family.

Introduction to Adenosine Receptors and Xanthine Antagonists

The purine nucleoside adenosine is a ubiquitous signaling molecule that modulates a vast array of physiological processes, including neurotransmission, cardiac function, inflammation, and blood flow. Its effects are mediated by four distinct GPCR subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are coupled to different G proteins, leading to divergent downstream signaling cascades. The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[2] Conversely, the A₂ₐ and A₂ₑ receptors primarily couple to Gₛ proteins, activating adenylyl cyclase and increasing cAMP.[3]

The methylxanthines, particularly caffeine and theophylline, are well-known non-selective adenosine receptor antagonists.[4] The xanthine scaffold has been a foundational template for medicinal chemistry efforts to develop more potent and subtype-selective antagonists. Structural modifications at the N¹, N³, and 8-positions of the xanthine core are critical for tuning affinity and selectivity.[4][5] Compounds like 8-propylxanthine belong to this important chemical class.

To accurately determine the potency and selectivity profile of a new compound, the competitive radioligand binding assay remains the gold standard.[6][7] This technique measures the ability of an unlabeled test compound (the "competitor," e.g., 8-propylxanthine) to displace a high-affinity radiolabeled ligand ("radioligand") from the receptor. The resulting data allow for the calculation of the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Kᵢ), a true measure of the compound's binding affinity.[8][9]

Principle of Competitive Radioligand Binding

A competitive binding assay is performed by incubating a fixed concentration of receptor preparation and a fixed concentration of a specific radioligand with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor.

The key measurements are:

-

Total Binding: Radioactivity bound in the absence of any competitor.

-

Non-Specific Binding (NSB): Radioactivity bound in the presence of a saturating concentration of a potent, unlabeled standard ligand. This measures the portion of the radioligand that binds to non-receptor components (e.g., filters, lipids).

-

Specific Binding: The difference between Total Binding and Non-Specific Binding, representing the radioligand bound specifically to the target receptor.

The data are plotted as percent specific binding versus the logarithm of the competitor concentration, generating a sigmoidal curve from which the IC₅₀ is determined.

The Cheng-Prusoff Equation: From IC₅₀ to Kᵢ

The IC₅₀ value is dependent on the concentration and affinity of the radioligand used in the assay.[9] To determine an absolute affinity constant (Kᵢ) for the test compound, which is independent of these experimental conditions, the Cheng-Prusoff equation is applied.[8][10][11]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

-

Kᵢ: The inhibition constant of the test compound.

-

IC₅₀: The concentration of the test compound that displaces 50% of the specific radioligand binding.

-

[L]: The concentration of the radioligand used in the assay.

-

Kₔ: The equilibrium dissociation constant of the radioligand for the receptor.

Binding Affinity Profile of Reference Xanthine Antagonists

The following table summarizes the binding affinities of well-characterized, potent xanthine antagonists at the four human adenosine receptor subtypes. This data provides a benchmark for evaluating novel compounds like 8-propylxanthine.

| Compound | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₂ₑ Kᵢ (nM) | A₃ Kᵢ (nM) | Selectivity Profile |

| DPCPX | 3.9 | 130 | 50 | 4000 | Highly A₁-selective |

| Theophylline | ~10,000 | ~25,000 | ~15,000 | >10,000 | Non-selective |

| Enprofylline | >10,000 | >10,000 | 4,730 | >10,000 | Weak, some A₂ₑ preference |

Data compiled from Tocris Bioscience and various literature sources.[1][4] DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and highly selective A₁ receptor antagonist.[5][12] Enprofylline (3-propylxanthine) is a weak antagonist.[4][13]

Experimental Workflow & Signaling Pathway Visualization

Adenosine Receptor Signaling Overview

The following diagram illustrates the primary signaling pathways initiated by adenosine receptor activation. A₁ and A₃ receptors inhibit adenylyl cyclase via Gᵢ, while A₂ₐ and A₂ₑ receptors stimulate it via Gₛ. Antagonists like 8-propylxanthine block these effects by preventing adenosine from binding.

Caption: General signaling pathways for adenosine receptors.

Competitive Radioligand Binding Assay Workflow

This diagram outlines the key steps of the experimental protocol, from preparation to final data analysis.

Caption: Experimental workflow for a competitive binding assay.

Detailed Experimental Protocols

The following protocols are designed to determine the Kᵢ of 8-propylxanthine at each of the four human adenosine receptor subtypes.

Critical Reagent: Assay Buffer

The composition of the assay buffer is crucial for obtaining reliable and reproducible data.

-

Buffer Component & Rationale:

-

50 mM Tris-HCl, pH 7.4: Provides a stable physiological pH environment for the receptor-ligand interaction.

-

5 mM MgCl₂: Divalent cations like Mg²⁺ are often required for maintaining the optimal conformation of many GPCRs for ligand binding.

-

Adenosine Deaminase (ADA), 2 U/mL: This is a critical component. Receptor preparations, especially from native tissues, contain endogenous adenosine which can compete with the radioligand. ADA catalyzes the deamination of adenosine to inosine, effectively removing this interference.[14][15][16] Always add ADA fresh to the buffer on the day of the experiment.

-

Protocol for Human A₁ Receptor

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human A₁ adenosine receptor.

-

Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine). Final concentration: ~1.0 nM (approximately its Kₔ).

-

NSB Definition: 10 µM DPCPX (unlabeled).

-

Protocol Steps:

-

Prepare serial dilutions of 8-propylxanthine (e.g., from 100 µM to 10 pM) in the assay buffer.

-

In a 96-well plate, add in order:

-

50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM DPCPX (for NSB) OR 50 µL of 8-propylxanthine dilution.

-

50 µL of [³H]DPCPX diluted in assay buffer.

-

100 µL of A₁ receptor membrane preparation (typically 10-30 µg protein/well).

-

-

Incubate the plate for 60-90 minutes at 25°C with gentle agitation to reach equilibrium.

-

Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Wash the filters 3-4 times with ice-cold 50 mM Tris-HCl buffer.

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Protocol for Human A₂ₐ Receptor

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human A₂ₐ adenosine receptor.

-

Radioligand: [³H]ZM241385. Final concentration: ~2.0 nM (approximately its Kₔ).

-

NSB Definition: 10 µM ZM241385 (unlabeled) or 50 µM NECA.

-

Protocol Steps:

-

Follow steps 1-7 as described in the A₁ protocol (Section 5.2), substituting the A₂ₐ-specific reagents.

-

Incubation is typically 60 minutes at 25°C.[17]

-

Protocol for Human A₂ₑ Receptor

-

Receptor Source: Membranes from HEK293 cells stably expressing the human A₂ₑ adenosine receptor.

-

Radioligand: [³H]PSB-603 or ¹²⁵I-ABOPX. Final concentration: ~2.0 nM (approximately its Kₔ).

-

NSB Definition: 10 µM ZM241385 or 10 µM XAC.

-

Protocol Steps:

Protocol for Human A₃ Receptor

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human A₃ adenosine receptor.

-

Radioligand: ¹²⁵I-AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine). Final concentration: ~0.5 nM (approximately its Kₔ).

-

NSB Definition: 100 µM R-PIA or 10 µM NECA.

-

Protocol Steps:

-

Follow steps 1-7 as described in the A₁ protocol (Section 5.2), substituting the A₃-specific reagents.

-

Incubation is typically 60 minutes at 25°C.

-

Conclusion and Best Practices

This guide provides a robust and validated framework for determining the binding affinity of 8-propylxanthine and other novel xanthine antagonists at the four human adenosine receptor subtypes. Adherence to these protocols, particularly the inclusion of adenosine deaminase and the correct application of the Cheng-Prusoff equation, is essential for generating accurate and comparable data. By systematically profiling compounds across all four receptors, researchers can build a comprehensive understanding of their potency and selectivity, which is a critical step in the development of new therapeutic agents targeting the adenosine system.

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

-

Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Available at: [Link]

-

ChemHelpASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

- Ciruela, F., et al. (2011). A2A adenosine receptor ligand binding and signalling is allosterically modulated by adenosine deaminase. Biochemical Journal, 435(3), 701-709.

- Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 29(3), 159-167.

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

- Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.

- Gracia, E., et al. (2017). Molecular Evidence of Adenosine Deaminase Linking Adenosine A2A Receptor and CD26 Proteins. Frontiers in Pharmacology, 8, 586.

- Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedebergs Archives of Pharmacology, 336(2), 204-210.

-

ResearchGate. Effect of adenosine deaminase (ADA) on binding of A2A R antagonist [3H]ZM 241385. Available at: [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

- Mustafa, S. J., et al. (1995). Binding of A1 adenosine receptor ligand [3H]8-cyclopentyl-1,3-dipropylxanthine in coronary smooth muscle.

- van der Pijl, R., et al. (2019). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 183, 111718.

- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.

- Kim, Y. C., et al. (2002). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry, 45(16), 3609-3617.

- Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-262.

- Böhm, M., et al. (1990). [3H]-8-cyclopentyl-1,3-dipropylxanthine binding to A1 adenosine receptors of intact rat ventricular myocytes. Molecular Pharmacology, 37(2), 230-237.

- Martinson, E. A., Johnson, R. A., & Wells, J. N. (1987). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Molecular Pharmacology, 31(3), 247-252.

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(6), 4884-4922.

- Meyts, I., et al. (2022). ELISA based assays to measure adenosine deaminases concentration in serum and saliva for the diagnosis of ADA2 deficiency and cancer. Frontiers in Immunology, 13, 931846.

- Kim, Y. C., de Zwart, M., & Jacobson, K. A. (2000). Structure-Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Drug Development Research, 50(1), 69-80.

-

Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

- Williams, M. (1990). Radioligand Binding Assays for Adenosine Receptors. In Adenosine and Adenosine Receptors. Humana Press.

-

Eurofins DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. Available at: [Link]

- Katritch, V., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797-1805.

- Williams, M. (1990). Radioligand Binding Assays for Adenosine Receptors. In Methods in Neurosciences. Academic Press.

Sources

- 1. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 9. youtube.com [youtube.com]

- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 11. calculator.academy [calculator.academy]

- 12. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. A2A adenosine receptor ligand binding and signalling is allosterically modulated by adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular Evidence of Adenosine Deaminase Linking Adenosine A2A Receptor and CD26 Proteins [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Preparing High-Purity 8-Propylxanthine Stock Solutions in DMSO: An Application Guide for Cell Culture

Abstract

This comprehensive application note provides a detailed protocol and best practices for the preparation, storage, and quality control of 8-propylxanthine stock solutions using dimethyl sulfoxide (DMSO) as a solvent. Tailored for researchers in cell biology, pharmacology, and drug development, this guide emphasizes the critical interplay between solute characteristics, solvent properties, and experimental integrity. By explaining the causality behind each procedural step, from accurate weighing to final dilution in cell culture media, this document serves as an authoritative resource for ensuring reproducible and reliable experimental outcomes.

Introduction: The Criticality of Stock Solution Integrity

8-Propylxanthine, a derivative of the xanthine chemical family, is a valuable tool in biological research, primarily utilized for its activity as an antagonist of adenosine receptors.[1][2] These G protein-coupled receptors are ubiquitous and play crucial roles in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and cancer progression.[3][4] The accuracy of in vitro studies using 8-propylxanthine is fundamentally dependent on the precise and consistent preparation of the compound for delivery to cell cultures.

The use of concentrated stock solutions is a cornerstone of efficient and reproducible laboratory work. It allows for accurate dosing of potent compounds by circumventing the challenges of weighing minute quantities for each experiment and ensures consistency across multiple assays. Due to the hydrophobic nature of many xanthine derivatives, an organic solvent is required for their solubilization. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in cell culture for this purpose. However, its use is not without caveats. DMSO itself can elicit biological effects and cytotoxicity, making the careful preparation and application of stock solutions a matter of paramount importance.

This guide provides a robust framework for preparing 8-propylxanthine stock solutions in DMSO, ensuring scientific integrity from the weigh boat to the final experimental well.

Foundational Knowledge: Solute and Solvent Properties

A thorough understanding of the materials is the first step in a self-validating protocol. The properties of both 8-propylxanthine and DMSO dictate the procedures for solubilization, storage, and application.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 8-Propylxanthine | C₈H₁₀N₄O₂ | 194.19 | Xanthine derivative; functions as an adenosine receptor antagonist. Typically a solid powder at room temperature. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Polar aprotic solvent; excellent solubilizing capacity for many organic compounds. Miscible with water and cell culture media. |

The Role and Ramifications of DMSO in Cell Culture

DMSO is an invaluable solvent, but its concentration in the final cell culture medium must be strictly controlled to avoid confounding experimental results.

Causality of DMSO-Induced Effects: At high concentrations, DMSO can increase cell membrane permeability, induce osmotic stress, trigger apoptosis, and inhibit cell proliferation. These effects are both concentration- and time-dependent.

Recommended Final Concentrations: For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally well-tolerated, with many sensitive or primary cell cultures requiring concentrations as low as ≤ 0.1% (v/v) . It is imperative to establish the tolerance of your specific cell line with a dose-response curve for DMSO alone. A solvent control (media containing the same final concentration of DMSO as the experimental wells) must be included in every experiment to isolate the effects of the compound from those of the solvent.

| Final DMSO Concentration (v/v) | General Cellular Response | Recommendation |

| < 0.1% | Minimal to no cytotoxicity observed for most cell types. | Ideal for sensitive assays and primary cells. |

| 0.1% - 0.5% | Generally considered safe for most established cell lines with minimal impact on viability. | Commonly used range; validation is essential. |

| 0.6% - 1.0% | Cell-line dependent cytotoxicity may become apparent; potential for off-target effects. | Use with caution; requires thorough validation. |

| > 1.0% | Significant cytotoxicity and inhibition of proliferation are common. | Generally not recommended for cell-based assays. |

Experimental Protocol: Preparation of a 10 mM 8-Propylxanthine Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration. All steps should be performed using aseptic techniques in a Class II biological safety cabinet to maintain sterility.

Required Materials

-

8-Propylxanthine powder (high purity)

-

Anhydrous, sterile-filtered DMSO (cell culture grade)

-

Calibrated analytical balance

-

Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile, nuclease-free pipette tips and calibrated micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Calculation

The core of an accurate stock solution is a precise calculation. To prepare a 10 mM stock solution:

-

Molecular Weight (MW) of 8-Propylxanthine: 194.19 g/mol

-

Desired Concentration (C): 10 mM = 0.010 mol/L

-

Desired Volume (V): 1 mL = 0.001 L

Mass (m) = C x V x MW Mass = (0.010 mol/L) x (0.001 L) x (194.19 g/mol ) Mass = 0.0019419 g = 1.94 mg

Therefore, you will weigh 1.94 mg of 8-propylxanthine to prepare 1 mL of a 10 mM stock solution.

Step-by-Step Methodology

-

Preparation: Don PPE and perform all subsequent steps in a sterile biological safety cabinet.

-

Weighing: Carefully weigh 1.94 mg of 8-propylxanthine powder and transfer it into a sterile 1.5 mL microcentrifuge tube.

-

Solubilization: Using a calibrated micropipette, add 1.0 mL of sterile, cell culture-grade DMSO to the tube.

-

Dissolution: Cap the tube tightly and vortex at medium speed for 1-2 minutes, or until the powder is completely dissolved. A clear, particulate-free solution is the endpoint. Gentle warming (to 37°C) or brief sonication can aid in dissolving stubborn compounds, but should be used judiciously.

-

Sterilization (Optional but Recommended): For maximal sterility, the final stock solution can be passed through a 0.22 µm sterile syringe filter compatible with DMSO. This is particularly important if the initial reagents were not certified sterile.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.

-

Labeling: Clearly and durably label each aliquot with the compound name ("8-Propylxanthine"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

-

Storage: Store the aliquots in a sealed container at -20°C or -80°C, protected from light.

Workflow Visualization

Caption: Workflow for preparing 8-propylxanthine stock solution.

Quality Control, Storage, and Stability

A well-prepared stock solution is only useful if its quality is maintained over time.

-

Reagent Quality: Always use high-purity (>98%) 8-propylxanthine and anhydrous, cell culture-grade DMSO. The quality of reagents is a critical variable in experimental reproducibility.

-

Storage: Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light to prevent potential photodegradation.

-

Stability: While specific long-term stability data for 8-propylxanthine in DMSO is not extensively published, most organic compounds stored in this manner are stable for at least 6 months to a year. Avoid repeated freeze-thaw cycles by using single-use aliquots. If any precipitation is observed upon thawing, gently warm and vortex the tube to ensure it has fully redissolved before use. The stability of solutions can be temperature-dependent.

-

Validation: The ultimate quality control is the inclusion of proper controls in your experiment. Always run a vehicle control (cells treated with DMSO diluted to the same final concentration as your highest 8-propylxanthine dose) to ensure observed effects are due to the compound itself.

Application: Diluting Stock for Cell Culture Use

To use the 10 mM stock solution in an experiment, it must be diluted to the final working concentration in the cell culture medium.

Example Calculation:

-

Stock Concentration (C1): 10 mM = 10,000 µM

-

Desired Final Concentration (C2): 10 µM

-

Final Volume in Well (V2): 2 mL = 2,000 µL

Using the dilution formula C1V1 = C2V2 : V1 = (C2 x V2) / C1 V1 = (10 µM x 2,000 µL) / 10,000 µM V1 = 2.0 µL

Procedure: Add 2.0 µL of the 10 mM stock solution to 2 mL of cell culture medium. The final concentration of 8-propylxanthine will be 10 µM.

Final DMSO Check: The final DMSO concentration will be (2.0 µL / 2,000 µL) x 100% = 0.1% . This is a generally safe concentration for most cell lines.

References

-

Nikon Corporation. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

-

FasterCapital. Best Practices For Stock Solutions. [Link]

- Saadatian R, et al. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna J Med Biochem. 2019.

-

Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. [Link]

-

LifeTein. DMSO usage in cell culture. [Link]

- Al-Busaidi I, et al. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals (Basel). 2024.

-

Bitesize Bio. Top Ten Tips for Making Stock Solutions. [Link]

- Hassan M, et al. Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. 2014.

-

MP Biomedicals. Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. [Link]

-

Eppendorf SE. Cell Culture FAQ: How does DMSO affect your cells?. [Link]

-

PhytoTech Labs. Preparing Stock Solutions. [Link]

-

G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

- Varano F, et al. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455. Frontiers in Pharmacology. 2018.

- Igel P, et al. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology. 2018.

- Slaats J, et al. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors. Cancer Immunology Research. 2022.

- Daly JW, et al. Structure-activity relationships of 8-cycloalkyl-1,3-dipropylxanthines as antagonists of adenosine receptors. Biochemical Pharmacology. 1985.

- Franco R, et al. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy. Cancers (Basel). 2020.

- Yegutkin GG, et al. Adenosine Inhibits Tumor Cell Invasion via Receptor-Independent Mechanisms. Neoplasia. 2012.

- Lohse MJ, et al. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. 1987.

- Grote M, et al. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules. 2021.

- El-Subbagh HI. An Overview of Methylxanthine as Adenosine Receptor Antagonists.

-

Cytion. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. [Link]

- Geraghty RJ, et al. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. 2023.

-

Cross GA. culture media preparation protocols. [Link]

- Stittelaar KJ, et al. Preparation of Cell Cultures and Vaccinia Virus Stocks. Current Protocols in Molecular Biology. 2001.

- Müller CE, et al. Synthesis and Structure−Activity Relationships of 3,7-Dimethyl-1-propargylxanthine Derivatives, A2A-Selective Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. 1996.

- Jamroz E, et al. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Antioxidants. 2023.

- Pylkkänen L, et al. 3PC-012 Stability of cefuroxime 80 mg/ml solution in ready-to-administer polypropylene syringes. European Journal of Hospital Pharmacy. 2017.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. [Link]

Sources

- 1. Enprofylline - Wikipedia [en.wikipedia.org]

- 2. Enprofylline | C8H10N4O2 | CID 1676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 4. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro screening methods for 8-substituted xanthine antagonists

Abstract